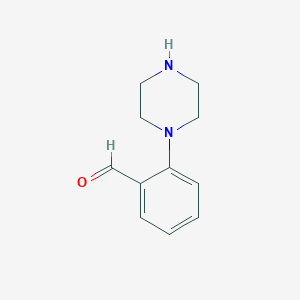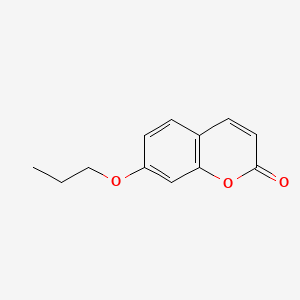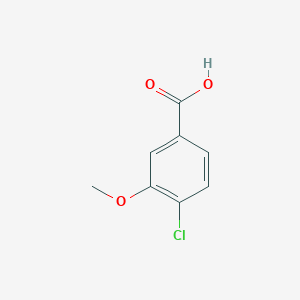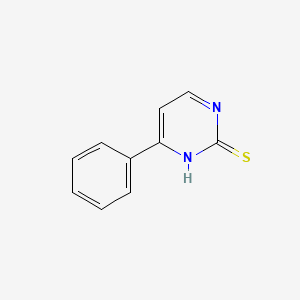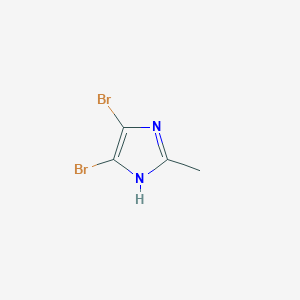
4,5-Dibromo-2-methylimidazole
Übersicht
Beschreibung
4,5-Dibromo-2-methylimidazole (DBMI) is an important and versatile chemical compound used in a variety of scientific and industrial applications. DBMI is a white crystalline powder with a molecular weight of 291.98 g/mol and a melting point of 158-160°C. It is a highly reactive compound and is used in the synthesis of a variety of organic compounds. It is also used in the manufacture of dyes, pharmaceuticals, and other products.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical and Chemical Applications : 4-Methylimidazole (4MI), a related compound, is used in manufacturing pharmaceuticals, photographic chemicals, dyes, pigments, cleaning, and agricultural chemicals. Its presence is also noted in fermentation by-products in foods and tobacco smoke, indicating its widespread use in industrial processes (Chan et al., 2007).
Anticarcinogenic and Antioxidant Effects : Research on 4-methylimidazole has shown it to exhibit significant antioxidant and anticancer effects. These properties are relevant in developing treatments and preventive measures against oxidative stress and cancer (Tazehkand et al., 2017).
Analytical Chemistry Applications : Techniques have been developed for the quantification of 4-(5-)methylimidazole in various substances, demonstrating its importance in analytical chemistry for identifying and measuring chemical compounds in different matrices (Fernandes & Ferreira, 1997).
Synthesis and Chemical Reactions : Studies on bromo-2-nitro- and bromo-2-aminoimidazoles, which are closely related to 4,5-Dibromo-2-methylimidazole, have provided insights into the synthesis and reactions of these compounds. This research is crucial for understanding how these compounds can be manipulated and used in various chemical processes (Farah & McCLELLAND, 1993).
Maillard Reaction and Food Chemistry : The formation of 4(5)-methylimidazole in Maillard reaction model systems indicates its relevance in food chemistry. Its formation in reaction systems like D-glucose/NH3 highlights its potential role in the development of flavors and colors in processed foods (Moon & Shibamoto, 2011).
Oligonucleotide Synthesis in Biochemistry : 4,5-Dicyanoimidazole, a compound structurally related to 4,5-Dibromo-2-methylimidazole, has been used as an activator in the synthesis of oligonucleotides, demonstrating its application in the field of biochemistry and molecular biology (Vargeese et al., 1998).
Membrane Science and Water Treatment : The use of 2-methylimidazole-based compounds in forward osmosis highlights the potential application of related imidazole compounds in water treatment and membrane science (Yen et al., 2010).
- ology and safety studies have been conducted on 4-methylimidazole, a compound similar to 4,5-Dibromo-2-methylimidazole. These studies provide important insights into the potential health effects of exposure to such compounds, which is critical for assessing their safety in various applications (Chan et al., 2007).
Corrosion Inhibition : Imidazole and its derivatives, including 4-methylimidazole, have been studied for their efficiency in inhibiting copper corrosion. This application is significant in the field of materials science and engineering, where controlling corrosion is a major concern (Gašparac et al., 2000).
DNA Interaction and Biotechnology : The designed peptide 1-methylimidazole-2-carboxamide netropsin binds specifically to certain DNA sequences. This finding is relevant in biotechnology and genetics for understanding and manipulating DNA-protein interactions (Mrksich et al., 1992).
Food Chemistry : Studies on the formation of 4(5)-methylimidazole in food systems and its inhibition by divalent cations provide insights into the role of these compounds in food chemistry. This is crucial for understanding the chemical changes during food processing and storage (Wu et al., 2016).
Eigenschaften
IUPAC Name |
4,5-dibromo-2-methyl-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4Br2N2/c1-2-7-3(5)4(6)8-2/h1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBFMQNPRKMLHLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(N1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20378410 | |
| Record name | 4,5-Dibromo-2-methylimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20378410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dibromo-2-methylimidazole | |
CAS RN |
4002-81-7 | |
| Record name | 4,5-Dibromo-2-methylimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20378410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-dibromo-2-methyl-1H-imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-Chloro-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1586798.png)
